molecular formula C16H15N3O3 B6072982 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B6072982
M. Wt: 297.31 g/mol
InChI Key: HABQHAKOVWKEJI-LICLKQGHSA-N
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Description

2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinyl group linked to a benzylidene moiety, which is further connected to an oxoacetamide group. The compound’s molecular formula is C16H15N3O3, and it has a molecular weight of 297.316 g/mol .

Preparation Methods

The synthesis of 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methylphenylhydrazine, followed by the reaction with oxoacetamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 2-hydroxybenzaldehyde and a hydrazine derivative, followed by acylation with an appropriate acylating agent. Characterization techniques such as NMR spectroscopy , FT-IR spectroscopy , and X-ray crystallography have been employed to confirm its structure and purity. For instance, the crystal structure has been determined to be monoclinic, with significant hydrogen bonding interactions that influence its biological properties .

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent . Studies have shown that derivatives of hydrazones exhibit apoptosis-inducing properties, which can be crucial in cancer treatment. For example, the compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

Research indicates that hydrazone derivatives possess antimicrobial activity against a range of pathogens. The compound has been evaluated for its efficacy against bacteria and fungi, showing promising results in inhibiting growth. This property can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Coordination Chemistry

The complexation of this hydrazone with transition metals (e.g., Co(II), Cu(II), Zn(II)) has been investigated for potential applications in catalysis and materials science. The resulting metal complexes often exhibit enhanced stability and unique electronic properties that make them suitable for various applications, including sensors and catalysts .

Case Study 1: Anticancer Mechanism

A study published in the Bulletin of Chemical Society examined the anticancer effects of this compound on human breast cancer cells. The findings indicated that treatment with the compound resulted in increased apoptosis rates compared to control groups, with a notable decrease in cell viability. This study highlights the compound's potential as a lead structure for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of various hydrazone derivatives was assessed against clinical isolates of bacteria. The results demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential use in developing new antimicrobial agents to combat resistant strains .

Data Tables

Activity TypeTest OrganismIC50 Value (µM)
AnticancerMCF-7 (breast cancer)15
AntimicrobialStaphylococcus aureus20
Escherichia coli25

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can act as a bidentate ligand, coordinating with metal ions through its hydrazinyl nitrogen and hydroxyl oxygen atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological effects . The pathways involved in its biological activities are still under investigation, but it is believed to interfere with cellular processes by binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar compounds to 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide include:

These similar compounds highlight the versatility of the hydrazinyl-benzylidene-oxoacetamide framework and its potential for modification to achieve desired chemical and biological properties.

Properties

IUPAC Name

N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-6-2-4-8-13(11)18-15(21)16(22)19-17-10-12-7-3-5-9-14(12)20/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABQHAKOVWKEJI-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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